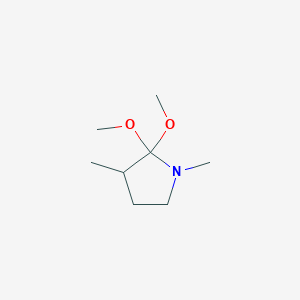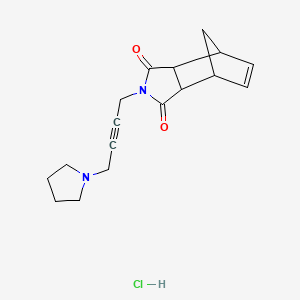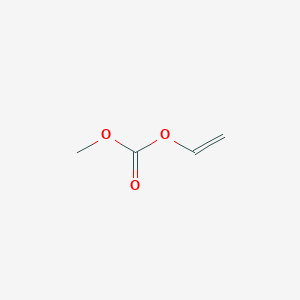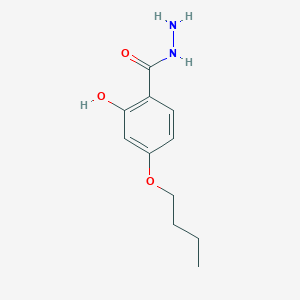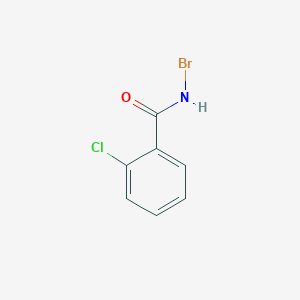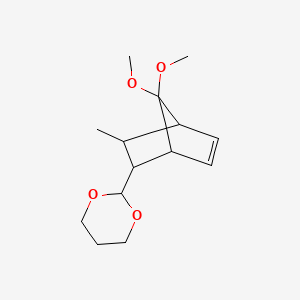![molecular formula C24H14ClN B14680795 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole CAS No. 38824-60-1](/img/structure/B14680795.png)
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole, often involves the Fischer indole synthesis. This method typically requires the reaction of arylhydrazones with aldehydes or ketones in the presence of a protic or Lewis acid . For instance, methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can be used to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions may vary, but typically involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is unique due to its specific chlorophenyl substitution, which may confer distinct chemical and biological properties compared to other indole derivatives
Propiedades
Número CAS |
38824-60-1 |
|---|---|
Fórmula molecular |
C24H14ClN |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-azapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),4,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C24H14ClN/c25-19-9-6-14(7-10-19)21-13-18-12-17-5-4-15-2-1-3-16-8-11-20(24(18)26-21)23(17)22(15)16/h1-13,26H |
Clave InChI |
CWSOUUAUYOZVRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4NC(=C5)C6=CC=C(C=C6)Cl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


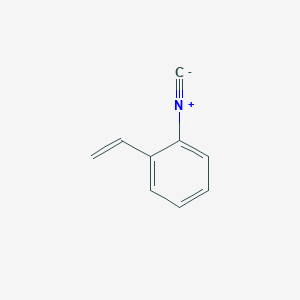
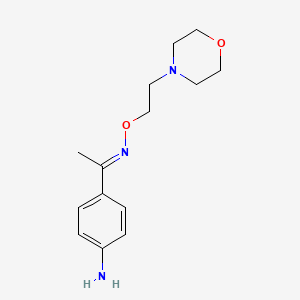
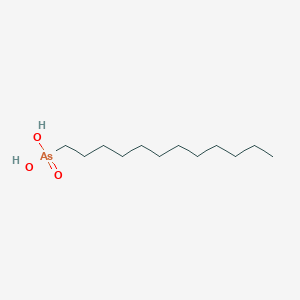
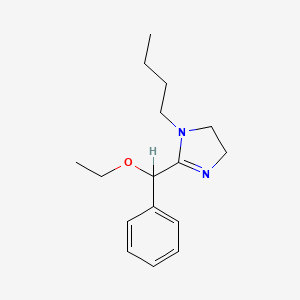
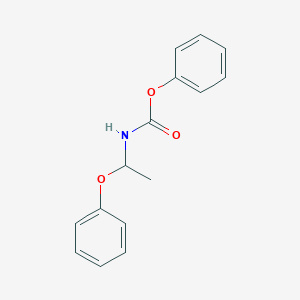
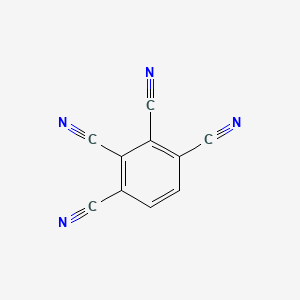
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
